5-Cyclopropyl-2-methylphenylboronic acid
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Overview
Description
5-Cyclopropyl-2-methylphenylboronic acid: is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a cyclopropyl and a methyl group. Boronic acids are known for their versatility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling
Mechanism of Action
Target of Action
The primary target of 5-Cyclopropyl-2-methylphenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves oxidative addition where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The affected pathway is the SM cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon–carbon bonds, which is crucial in various fields of chemistry .
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds via the SM cross-coupling reaction . This can lead to the synthesis of complex organic compounds, which is of great importance in pharmaceutical and materials science .
Action Environment
The action of this compound is influenced by environmental factors such as pH. For instance, the rate of hydrolysis of some phenylboronic pinacol esters, which are similar to this compound, is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability may vary depending on the pH of the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopropyl-2-methylphenylboronic acid typically involves the borylation of an appropriate aryl halide precursor. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron (B2Pin2) as the boron source . The reaction is usually carried out in the presence of a base such as potassium acetate (KOAc) and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of boronic acids often employs similar catalytic processes but on a larger scale. The choice of catalyst, solvent, and reaction conditions may be optimized for cost-efficiency and yield. Continuous flow reactors and other advanced techniques may be used to enhance the scalability and safety of the production process .
Chemical Reactions Analysis
Types of Reactions: 5-Cyclopropyl-2-methylphenylboronic acid can undergo various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.
Esterification: Boronic acids can react with alcohols to form boronate esters, which are useful intermediates in organic synthesis.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Pd(PPh3)4, K2CO3, toluene, water, 80-100°C.
Oxidation: H2O2, NaBO3, aqueous or organic solvents.
Esterification: Alcohols, acid catalysts, organic solvents.
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols.
Esterification: Boronate esters.
Scientific Research Applications
Chemistry: 5-Cyclopropyl-2-methylphenylboronic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling . This makes it valuable for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine: Boronic acids, including this compound, have been studied for their potential as enzyme inhibitors. They can inhibit serine proteases and other enzymes by forming reversible covalent bonds with active site residues . This property is exploited in the design of drugs for various diseases, including cancer and diabetes .
Industry: In the industrial sector, boronic acids are used as building blocks for the synthesis of polymers, electronic materials, and other advanced materials . Their ability to form stable complexes with diols makes them useful in the development of sensors and separation technologies .
Comparison with Similar Compounds
- Phenylboronic acid
- 4-Methylphenylboronic acid
- Cyclopropylboronic acid
- 2-Methylphenylboronic acid
Comparison: 5-Cyclopropyl-2-methylphenylboronic acid is unique due to the presence of both cyclopropyl and methyl substituents on the phenyl ring. This structural feature can influence its reactivity and binding properties compared to other boronic acids . For example, the cyclopropyl group can introduce steric hindrance, affecting the compound’s ability to participate in certain reactions or interact with biological targets . The methyl group can also impact the electronic properties of the phenyl ring, altering the compound’s reactivity and stability .
Properties
IUPAC Name |
(5-cyclopropyl-2-methylphenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BO2/c1-7-2-3-9(8-4-5-8)6-10(7)11(12)13/h2-3,6,8,12-13H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQIOESJDSBUVSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C2CC2)C)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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